Cas no 2680749-82-8 (tert-butyl N-(2-bromocyclopent-2-en-1-yl)carbamate)

tert-butyl N-(2-bromocyclopent-2-en-1-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28281135
- tert-butyl N-(2-bromocyclopent-2-en-1-yl)carbamate
- 2680749-82-8
-
- インチ: 1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h5,8H,4,6H2,1-3H3,(H,12,13)
- InChIKey: XNWHOUNHOVFMPW-UHFFFAOYSA-N
- ほほえんだ: BrC1=CCCC1NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 261.03644g/mol
- どういたいしつりょう: 261.03644g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 38.3Ų
tert-butyl N-(2-bromocyclopent-2-en-1-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28281135-5.0g |
tert-butyl N-(2-bromocyclopent-2-en-1-yl)carbamate |
2680749-82-8 | 95.0% | 5.0g |
$2235.0 | 2025-03-19 | |
Enamine | EN300-28281135-2.5g |
tert-butyl N-(2-bromocyclopent-2-en-1-yl)carbamate |
2680749-82-8 | 95.0% | 2.5g |
$1509.0 | 2025-03-19 | |
Enamine | EN300-28281135-5g |
tert-butyl N-(2-bromocyclopent-2-en-1-yl)carbamate |
2680749-82-8 | 5g |
$2235.0 | 2023-09-09 | ||
Enamine | EN300-28281135-0.1g |
tert-butyl N-(2-bromocyclopent-2-en-1-yl)carbamate |
2680749-82-8 | 95.0% | 0.1g |
$678.0 | 2025-03-19 | |
Enamine | EN300-28281135-10.0g |
tert-butyl N-(2-bromocyclopent-2-en-1-yl)carbamate |
2680749-82-8 | 95.0% | 10.0g |
$3315.0 | 2025-03-19 | |
Enamine | EN300-28281135-0.05g |
tert-butyl N-(2-bromocyclopent-2-en-1-yl)carbamate |
2680749-82-8 | 95.0% | 0.05g |
$647.0 | 2025-03-19 | |
Enamine | EN300-28281135-1.0g |
tert-butyl N-(2-bromocyclopent-2-en-1-yl)carbamate |
2680749-82-8 | 95.0% | 1.0g |
$770.0 | 2025-03-19 | |
Enamine | EN300-28281135-0.25g |
tert-butyl N-(2-bromocyclopent-2-en-1-yl)carbamate |
2680749-82-8 | 95.0% | 0.25g |
$708.0 | 2025-03-19 | |
Enamine | EN300-28281135-0.5g |
tert-butyl N-(2-bromocyclopent-2-en-1-yl)carbamate |
2680749-82-8 | 95.0% | 0.5g |
$739.0 | 2025-03-19 | |
Enamine | EN300-28281135-10g |
tert-butyl N-(2-bromocyclopent-2-en-1-yl)carbamate |
2680749-82-8 | 10g |
$3315.0 | 2023-09-09 |
tert-butyl N-(2-bromocyclopent-2-en-1-yl)carbamate 関連文献
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
tert-butyl N-(2-bromocyclopent-2-en-1-yl)carbamateに関する追加情報
Professional Introduction to Compound with CAS No. 2680749-82-8 and Product Name: Tert-butyl N-(2-bromocyclopent-2-en-1-yl)carbamate
The compound with the CAS number 2680749-82-8 and the product name Tert-butyl N-(2-bromocyclopent-2-en-1-yl)carbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a tert-butyl group and a bromocyclopent-2-enyl moiety in its structure imparts distinct chemical properties that make it a valuable candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that exhibit enhanced biological activity and improved pharmacokinetic profiles. The Tert-butyl N-(2-bromocyclopent-2-en-1-yl)carbamate molecule, with its intricate architecture, is positioned at the forefront of this innovation. The bromocyclopent-2-enyl group, in particular, has been identified as a key structural feature that contributes to its reactivity and interaction with biological targets. This feature has been extensively studied in the context of developing new therapeutic agents, particularly those targeting neurological and inflammatory disorders.
One of the most compelling aspects of this compound is its potential role as an intermediate in the synthesis of more complex molecules. The tert-butyl carbamate moiety provides stability to the molecule while allowing for further functionalization, making it an ideal building block for medicinal chemists. Recent studies have demonstrated that derivatives of this compound exhibit promising activities against various disease models, including cancer and autoimmune conditions. The ability to modify specific functional groups while maintaining the core structure has opened up new avenues for drug discovery.
The synthesis of Tert-butyl N-(2-bromocyclopent-2-en-1-yl)carbamate involves a series of well-defined chemical transformations that highlight the expertise required in organic synthesis. The introduction of the bromocyclopent-2-enyl group necessitates precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve this goal. These methods not only enhance efficiency but also minimize unwanted side reactions, ensuring that the final product meets stringent quality standards.
From a biological perspective, the Tert-butyl N-(2-bromocyclopent-2-en-1-yl)carbamate molecule has shown intriguing interactions with target proteins and enzymes. Preliminary computational studies suggest that its structure allows for favorable binding affinities with specific receptors involved in disease pathways. This has prompted researchers to investigate its potential as a lead compound for further optimization. By leveraging structure-based drug design principles, scientists aim to enhance its efficacy and reduce any potential toxicity associated with novel compounds.
The impact of this compound extends beyond academic research; it holds significant promise for industrial applications as well. Pharmaceutical companies are increasingly interested in exploring novel scaffolds like Tert-butyl N-(2-bromocyclopent-2-en-1-yl)carbamate due to their potential to yield next-generation therapeutics. The versatility of this molecule allows it to be incorporated into various drug classes, including small-molecule inhibitors and modulators. This adaptability makes it a cornerstone in the quest for innovative treatments across multiple therapeutic areas.
As research continues to evolve, so does our understanding of how compounds like Tert-butyl N-(2-bromocyclopent-2-en-1-yl)carbamate can be utilized in addressing complex medical challenges. Collaborative efforts between academia and industry are essential to translate laboratory findings into tangible clinical benefits. The integration of cutting-edge technologies, such as high-throughput screening and artificial intelligence-driven drug discovery platforms, is accelerating the pace at which new compounds are developed and tested.
In conclusion, the compound with CAS number 2680749-82-8 and its product name Tert-butyl N-(2-bromocyclopent-2-en-1-yl)carbamate exemplify the dynamic interplay between chemistry and medicine. Its unique structural features, coupled with promising preclinical data, position it as a key player in future therapeutic strategies. Continued investigation into its properties and applications will undoubtedly contribute to advancements in human health on both fundamental and applied levels.
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